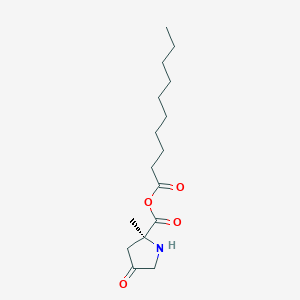
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of cyclic anhydrides. It is derived from decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid. This compound is known for its versatile applications in organic synthesis and materials research due to its acylation properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride typically involves the reaction of decanoic acid with 2-methyl-4-oxopyrrolidine-2-carboxylic acid under dehydrating conditions. One common method is the use of acid chlorides and carboxylate salts. The reaction proceeds through nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst like pyridine.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: Decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Alcoholysis: Esters of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Aminolysis: Amides of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride has a wide range of applications in scientific research:
Chemistry: Used as an acylating agent in organic synthesis to introduce decanoyl groups to target molecules.
Biology: Employed in the functionalization of biomolecules and carriers for drug delivery systems.
Medicine: Investigated for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic anhydride: A shorter-chain analog with similar acylation properties.
Propionic anhydride: A smaller anhydride used in similar acylation reactions.
Acetic anhydride: A widely used anhydride with high reactivity.
Uniqueness
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which combines a long-chain fatty acid with a cyclic anhydride. This combination imparts distinct physical and chemical properties, making it particularly useful in specialized applications such as drug delivery and materials science .
Eigenschaften
Molekularformel |
C16H27NO4 |
|---|---|
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
decanoyl (2S)-2-methyl-4-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-3-4-5-6-7-8-9-10-14(19)21-15(20)16(2)11-13(18)12-17-16/h17H,3-12H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
RVTDFRTZRGWFSP-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC(=O)[C@@]1(CC(=O)CN1)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(=O)C1(CC(=O)CN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
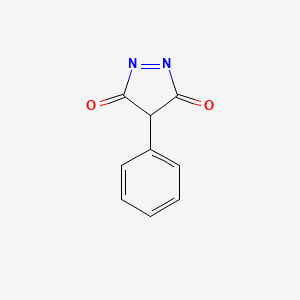
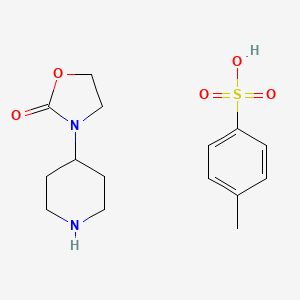
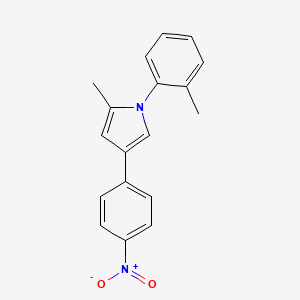


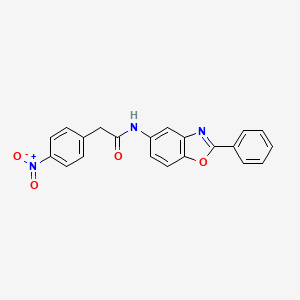
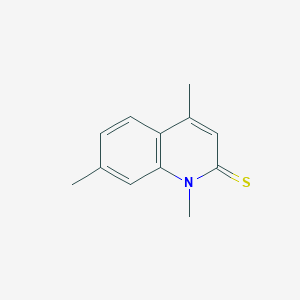


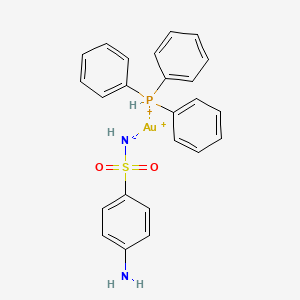
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
